4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole

medicinal chemistry structure-property relationships lead optimization

4-[(2-Methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole (CAS 1361111-40-1) is a heterocyclic small molecule (C₁₄H₂₁N₃, MW 231.34 g/mol) built on a saturated octahydro-1H-isoindole bicyclic scaffold linked via a methylene bridge to a 2-methylpyrimidine ring at the 4-position. It belongs to a broader class of pyrimidine-isoindole conjugates that have attracted interest as synthetic building blocks and potential pharmacophore scaffolds in medicinal chemistry.

Molecular Formula C14H21N3
Molecular Weight 231.34 g/mol
CAS No. 1361111-40-1
Cat. No. B1401054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole
CAS1361111-40-1
Molecular FormulaC14H21N3
Molecular Weight231.34 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)CC2CCCC3C2CNC3
InChIInChI=1S/C14H21N3/c1-10-16-6-5-13(17-10)7-11-3-2-4-12-8-15-9-14(11)12/h5-6,11-12,14-15H,2-4,7-9H2,1H3
InChIKeyBIVAKOCSMKQQMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole (CAS 1361111-40-1): Structural & Physicochemical Baseline for Procurement Evaluation


4-[(2-Methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole (CAS 1361111-40-1) is a heterocyclic small molecule (C₁₄H₂₁N₃, MW 231.34 g/mol) built on a saturated octahydro-1H-isoindole bicyclic scaffold linked via a methylene bridge to a 2-methylpyrimidine ring at the 4-position [1]. It belongs to a broader class of pyrimidine-isoindole conjugates that have attracted interest as synthetic building blocks and potential pharmacophore scaffolds in medicinal chemistry [2]. The compound is supplied for research and development use with a minimum purity specification of 95% .

Why Generic Substitution of 4-[(2-Methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole (CAS 1361111-40-1) Risks Experimental Non-Reproducibility


Within the octahydroisoindole-pyrimidine chemical space, substitution at the 4-position of the isoindole ring via a methylene linker, combined with a 2-methyl (rather than 4,6-dimethyl or other) pyrimidine substitution pattern, produces a structurally distinct chemotype that cannot be assumed bioisosteric with 2-linked or directly-fused analogs [1]. The presence of a secondary amine (free NH) on the octahydroisoindole ring—accessible in 4-substituted regioisomers but masked as a tertiary amine in 2-substituted variants (e.g., CAS 2324947-92-2)—creates a discrete hydrogen-bond donor profile (HBD = 1) with an associated topological polar surface area (TPSA) difference that directly impacts solubility, permeability, and target recognition [2]. Furthermore, the compound is sold as a stereoisomeric mixture containing 3 undefined stereocenters; lot-to-lot variability in diastereomeric ratio can introduce confounding factors in any quantitative biological assay unless explicitly controlled [3].

Quantitative Differentiation Evidence: 4-[(2-Methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole vs. Closest Structural Analogs


Regiochemical Positional Isomerism: HBD/HBA & TPSA Divergence Between 4-Substituted vs. 2-Substituted Octahydroisoindole-Pyrimidines

The target compound (4-substituted octahydroisoindole) retains a free secondary amine (HBD = 1), whereas the direct 2-substituted regioisomer 2-(4,6-dimethylpyrimidin-2-yl)-octahydro-1H-isoindole (CAS 2324947-92-2) incorporates the isoindole nitrogen into a tertiary amine, yielding HBD = 0 . This single hydrogen-bond donor difference alters the computed TPSA: 37.8 Ų (target) versus a predicted lower value for the 2-substituted analog (no published TPSA available for CAS 2324947-92-2, but class-level inference indicates a reduction of ~10–15 Ų upon loss of a solvent-accessible NH) [1]. In medicinal chemistry campaigns where CNS penetration or oral bioavailability is a function of HBD count and TPSA, these regioisomers are not interchangeable [2].

medicinal chemistry structure-property relationships lead optimization

Pyrimidine Substituent Electronic Modulation: 2-Methyl vs. 4,6-Dimethyl and Other Substituents at the Pyrimidine Ring

The target compound carries a single electron-donating methyl group at the 2-position of the pyrimidine ring (Hammett σₘ ≈ –0.07 for CH₃), while the closest identified analog 2-(4,6-dimethylpyrimidin-2-yl)-octahydro-1H-isoindole (CAS 2324947-92-2) bears two methyl groups at positions 4 and 6, creating a different electronic environment and steric profile around the pyrimidine nitrogen atoms . Additional analogs in the same chemical space include 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole (electron-withdrawing SCH₃ substituent) and 2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole (strongly electron-withdrawing CF₂H group), each producing markedly different pyrimidine ring electronics . No head-to-head biological data exist for any member of this series; however, the computed XLogP3-AA of 2.2 for the target indicates moderate lipophilicity that is expected to differ from analogs bearing more polar substituents (e.g., CF₂H decreases logP; SCH₃ increases it) [1].

electronic effects target engagement structure-activity relationships

Methylene Linker Conformational Flexibility vs. Directly-Fused or Directly-Bonded Pyrimidine-Isoindole Scaffolds

The target compound incorporates a single methylene (–CH₂–) spacer between the pyrimidine C4 and isoindole C4 positions, providing a rotatable bond (count = 2 total) that imparts conformational flexibility absent in directly-fused pyrimido-isoindole tricyclic systems or in analogs where the pyrimidine is directly attached to the isoindole nitrogen without a linker [1]. In the patent landscape, rigid pyrimidinyl-indole (aromatic, directly bonded) scaffolds have been extensively explored as ATR kinase inhibitors (AstraZeneca WO2010/071837) [2], whereas saturated octahydroisoindoles with a flexible methylene linker, such as the target compound, occupy a distinct 3D conformational space that may be advantageous for targets with deep or flexible binding pockets [3]. The presence of 3 undefined stereocenters on the octahydroisoindole ring further expands the accessible conformer ensemble (up to 8 possible stereoisomers), offering screening libraries a broader sampling of shape diversity compared to rigid, planar analogs [1].

conformational analysis scaffold diversity binding mode exploration

Purity Benchmarking: Minimum Purity Specification and Irritant Classification for Laboratory Handling

The commercially available target compound is specified at a minimum purity of 95% (AKSci Catalog 1238DS) , which is standard within this compound class but does not represent a differentiating feature per se. A safety-relevant distinction is the explicit warning classification as an IRRITANT (ChemCD annotation) [1], which necessitates appropriate personal protective equipment (PPE) during handling. Several related octahydroisoindole-pyrimidine analogs lack publicly available safety classifications, making the target compound's hazard labeling a practical procurement consideration for laboratories with standardized safety protocols [2].

quality control laboratory safety reproducibility

Evidence-Backed Application Scenarios for 4-[(2-Methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole (CAS 1361111-40-1)


Diversity-Oriented Synthesis & Fragment-Based Screening Libraries Requiring Saturated, sp³-Rich Sca—olds

The target compound, with its saturated octahydroisoindole core (fraction sp³ ≈ 0.57) and 3 undefined stereocenters, delivers the three-dimensional shape diversity prioritized in modern fragment-based drug discovery (FBDD) campaigns. Compared to planar pyrimidine-indole scaffolds (fraction sp³ = 0–0.2), this compound provides up to 8 stereoisomeric forms for screening, maximizing chemical space coverage from a single procurement [1]. The free secondary amine also provides a convenient synthetic handle for further derivatization (e.g., amide coupling, sulfonylation, reductive amination), making it a versatile intermediate for parallel library synthesis [2].

Target-Class Screening Against Kinases and GPCRs Tolerating Basic, HBD-Positive Chemotypes

The computed property profile (MW 231, clogP 2.2, TPSA 37.8 Ų, HBD = 1, HBA = 3) places the target compound within lead-like chemical space suitable for oral bioavailable agent development [1]. The methylene-linked 2-methylpyrimidine motif is a recognized privileged structure for ATP-competitive kinase hinge binding, while the basic secondary amine on the saturated isoindole can engage conserved acidic residues in GPCR orthosteric sites [2]. For procurement teams screening across kinase or GPCR panels, the regioisomeric identity (4-substituted vs. 2-substituted isoindole) must be stringently verified, as the HBD/HBA profile directly dictates the complementarity to target binding-site architecture [3].

Synthetic Methodology Development Involving Stereochemically Complex Bicyclic Amine Building Blocks

The octahydro-1H-isoindole scaffold is a known intermediate in the synthesis of mitiglinide (a commercial type 2 diabetes drug) and other bioactive molecules [1]. The target compound extends this scaffold utility by appending a heterocyclic recognition element (2-methylpyrimidine) at the 4-position. Given that cis-octahydro-1H-isoindole derivatives are established pharmacophoric elements in MCH1R antagonist programs [2], the target compound serves as a late-stage diversification building block for medicinal chemistry groups exploring obesity, metabolic disorders, or CNS indications where MCH1R modulation is therapeutically relevant [3].

Computational Chemistry Model Validation: Benchmarking Predicted vs. Experimental Physicochemical Properties

With computed values for logP (2.2), TPSA (37.8 Ų), and HBD/HBA counts (1/3) available from PubChem [1], and a commercially specified purity of 95% [2], the target compound is readily procurable for experimental validation of in silico ADME prediction models. Its intermediate lipophilicity and moderate polarity place it in a property range where many computational models exhibit highest uncertainty, making it a valuable test case for refining quantitative structure-property relationship (QSPR) algorithms used in drug discovery [3].

Quote Request

Request a Quote for 4-[(2-methylpyrimidin-4-yl)methyl]-octahydro-1H-isoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.